molecular formula C14H17ClNO5PS B099465 torac oxygen analog CAS No. 18776-60-8

torac oxygen analog

Cat. No.: B099465
CAS No.: 18776-60-8
M. Wt: 377.8 g/mol
InChI Key: DGFSZLIRMFVRBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

torac oxygen analog is a chemical compound with the molecular formula C14H17ClNO4PS2 and a molecular weight of 393.85 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of torac oxygen analog involves the reaction of 2-chloro-1-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl chloride with diethyl phosphorothioate under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process includes steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

torac oxygen analog undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphorothioate derivatives, which can be further utilized in different applications .

Scientific Research Applications

torac oxygen analog has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of other phosphorothioate compounds.

    Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of torac oxygen analog involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

torac oxygen analog is unique due to its specific structural features, such as the presence of the isoindoline moiety and the phosphorothioate group. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

CAS No.

18776-60-8

Molecular Formula

C14H17ClNO5PS

Molecular Weight

377.8 g/mol

IUPAC Name

2-(2-chloro-1-diethoxyphosphorylsulfanylethyl)isoindole-1,3-dione

InChI

InChI=1S/C14H17ClNO5PS/c1-3-20-22(19,21-4-2)23-12(9-15)16-13(17)10-7-5-6-8-11(10)14(16)18/h5-8,12H,3-4,9H2,1-2H3

InChI Key

DGFSZLIRMFVRBS-UHFFFAOYSA-N

SMILES

CCOP(=O)(OCC)SC(CCl)N1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CCOP(=O)(OCC)SC(CCl)N1C(=O)C2=CC=CC=C2C1=O

Synonyms

dialifor oxon

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.